

Application Notes: **LRRKtide** Assay for Purified LRRK2 Enzyme

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Compound of Interest

Compound Name: *LRRKtide*
Cat. No.: *B12380382*

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Introduction

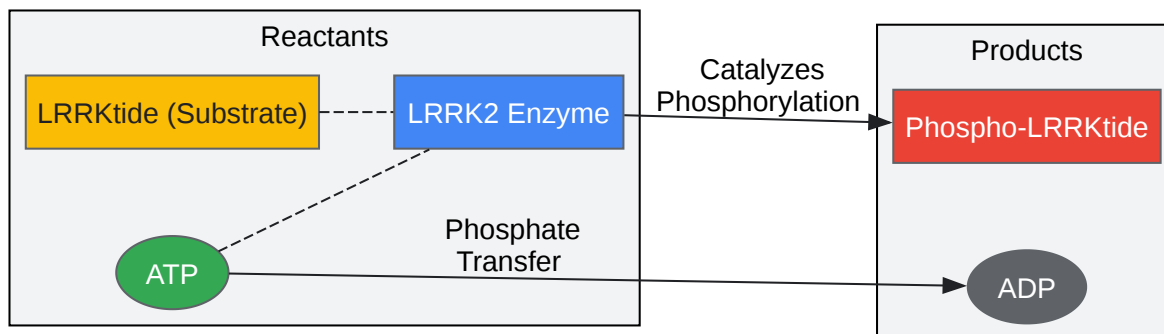
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes both a GTPase and a kinase domain.^[1] Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease (PD).^{[1][2]} The most common mutation, G2019S, leads to an increase in the enzyme's kinase activity, suggesting that this enhanced activity contributes to neurodegeneration.^{[3][4]} Consequently, LRRK2 kinase activity is a major focus for therapeutic intervention, and the development of selective LRRK2 inhibitors is an active area of research.^{[4][5]}

The **LRRKtide** assay is a robust in vitro method designed to specifically measure the kinase activity of purified LRRK2. It utilizes a synthetic peptide substrate, **LRRKtide** (RLGRDKYKTLRQIRQ), which is efficiently phosphorylated by LRRK2.^[6] This assay is a fundamental tool for researchers studying LRRK2 function, characterizing its kinetic properties, and screening for potential inhibitors in a high-throughput manner.

Principle of the Assay

The core principle of the **LRRKtide** assay is the enzymatic transfer of the gamma-phosphate from adenosine triphosphate (ATP) to a specific threonine residue within the **LRRKtide** peptide, catalyzed by the LRRK2 enzyme. The rate of formation of the phosphorylated **LRRKtide** product is directly proportional to the LRRK2 kinase activity. The detection of this phosphorylation event can be achieved through various methods, including radiometric, luminescence, and fluorescence-based readouts.

LRRK2 Kinase Activity Pathway



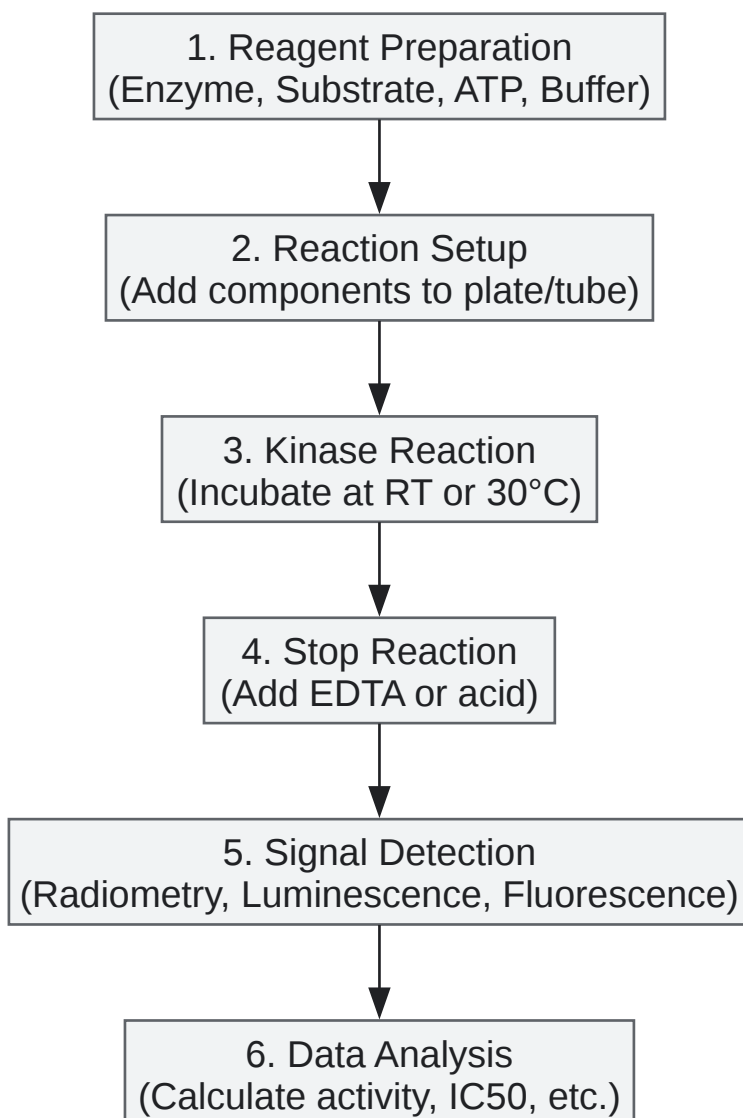
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Caption: LRRK2 catalyzes the transfer of a phosphate group from ATP to **LRRKtide**.

Experimental Protocols

Several methods can be employed to quantify LRRK2-mediated phosphorylation of **LRRKtide**. The choice of protocol often depends on the required throughput, sensitivity, and available laboratory equipment. Below are detailed protocols for three common assay formats.

LRRKtide Kinase Assay Workflow



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Caption: General experimental workflow for the LRRK2 **LRRKtide** kinase assay.

Protocol 1: Radiometric Filter Binding Assay

This classic method relies on the use of radiolabeled $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$. The charged phosphopeptide product is captured on a phosphocellulose paper or filter plate, while the unreacted, negatively charged ATP is washed away.

1. Materials and Reagents:

- Purified LRRK2 Enzyme (e.g., residues 970-2527)

- **LRRKtide** peptide
- Kinase Assay Buffer: 20-50 mM HEPES or Tris-HCl (pH 7.4-7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.[6][7]
- ATP solution (10 mM stock)
- [γ -³³P]ATP (3000 Ci/mmol)
- Stop Solution: 75 mM Phosphoric Acid (H₃PO₄) or 20 mM EDTA
- P81 Phosphocellulose paper or 96-well filter plates
- Scintillation fluid and Scintillation counter

2. Procedure:

- Prepare Kinase Reaction Mix: For each reaction, prepare a mix in the kinase assay buffer. The final concentrations can be optimized, but a typical setup is:
 - 10-100 nM Purified LRRK2 Enzyme[6]
 - 50-200 μ M **LRRKtide**[3][8]
 - 10-100 μ M ATP[7][8]
 - ~1 μ Ci [γ -³³P]ATP
- Initiate Reaction: For inhibitor studies, pre-incubate the LRRK2 enzyme with the compound for 15-30 minutes. Initiate the kinase reaction by adding the ATP/[γ -³³P]ATP mix. The final reaction volume is typically 25-50 μ L.[3][7]
- Incubation: Incubate the reaction at room temperature or 30°C for 30-60 minutes.[3][6] Ensure the reaction time falls within the linear range of product formation.
- Stop Reaction & Spot: Terminate the reaction by adding an equal volume of Stop Solution (e.g., 20 mM EDTA).[9] Spot 25-50 μ L of the reaction mixture onto P81 phosphocellulose paper or into the wells of a filter plate.

- Washing: Allow the peptide to bind for 1-2 minutes. Wash the P81 paper or filter plate 4-6 times with 75 mM phosphoric acid to remove unincorporated [γ - ^{33}P]ATP.[9]
- Counting: Dry the filters and add scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Luminescence-Based ADP Detection Assay (ADP-Glo™)

This homogenous assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is well-suited for high-throughput screening.

1. Materials and Reagents:

- Purified LRRK2 Enzyme
- **LRRKtide** peptide
- Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl_2 , 0.1 mg/mL BSA, 50 μM DTT.[1]
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
- White, opaque 96- or 384-well assay plates
- Luminometer

2. Procedure:

- Reaction Setup: In a white assay plate, add the following to each well (example for a 5 μL final volume):
 - 1 μL of LRRK2 inhibitor compound or DMSO vehicle.
 - 2 μL of LRRK2 enzyme in kinase buffer.

- 2 μ L of a 2.5x ATP/**LRRKtide** substrate mix in kinase buffer.[1]
- Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.[1]
- Terminate Reaction and Deplete ATP: Add 5 μ L of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.
- Incubation: Incubate at room temperature for 40 minutes.[1]
- Generate Luminescent Signal: Add 10 μ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal.
- Incubation: Incubate at room temperature for 30-60 minutes.
- Measure Luminescence: Read the plate using a luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to LRRK2 activity.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogenous assay uses a fluorescently labeled **LRRKtide** substrate and a phosphorylation-specific antibody labeled with a FRET partner. It is a common format for inhibitor screening.[10]

1. Materials and Reagents:

- Purified LRRK2 Enzyme
- Fluorescein- or ULight™-labeled **LRRKtide**
- Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 2 mM DTT, 0.01% Brij-35.[3]
- ATP solution
- Europium (Eu)-labeled anti-phospho-**LRRKtide** antibody
- Stop/Detection Buffer: Assay buffer containing EDTA and the Eu-labeled antibody.

- Low-volume 384-well assay plates (e.g., black or white)
- Plate reader capable of TR-FRET measurements

2. Procedure:

- Reaction Setup: Add enzyme, inhibitor (if applicable), and fluorescently-labeled **LRRKtide** substrate to the wells of a 384-well plate.
- Initiate Reaction: Start the reaction by adding ATP. Final concentrations might be:
 - 4 nM LRRK2[9]
 - 100 nM Fluorescein-**LRRKtide**[3]
 - 50 μ M ATP[3]
- Kinase Reaction: Incubate the plate at room temperature for 60 minutes in the dark.[3]
- Stop and Detect: Add the Stop/Detection buffer containing EDTA and the Eu-labeled anti-phospho-**LRRKtide** antibody.
- Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
- Measure TR-FRET: Read the plate on a compatible plate reader, exciting around 340 nm and reading emissions at ~615 nm (Europium) and ~665 nm (ULight™/Fluorescein). The ratio of the acceptor to donor emission is proportional to the amount of phosphorylated substrate.

Data Presentation

Table 1: Summary of Typical Reaction Conditions

| Parameter | Radiometric Assay | Luminescence Assay | TR-FRET Assay |
|----------------------|----------------------------|--|------------------------|
| Enzyme (LRRK2) | 10 - 100 nM[6] | 10 - 50 ng/reaction[1] | 2 - 10 nM[9] |
| Substrate (LRRKtide) | 50 - 200 μ M[3][8] | 0.2 μ g/ μ L (~100 μ M) [1] | 100 - 500 nM[3] |
| ATP | 10 - 100 μ M[7][8] | 10 - 50 μ M[1] | 25 - 100 μ M[3][9] |
| Incubation Time | 30 - 60 min[3][6] | 60 - 120 min[1] | 60 min[3] |
| Temperature | Room Temp or 30°C[3][6] | Room Temperature[1] | Room Temperature[3] |
| Detection Method | Scintillation Counting | Luminescence | TR-FRET Ratio |

Table 2: Kinetic Parameters for LRRK2

| Parameter | Value | Substrate | Conditions | Reference |
|-----------|--|-------------|----------------|-----------|
| Km (ATP) | 41.7 μ M | LRRKtide | Purified LRRK2 | [8][11] |
| Km (ATP) | ~25 μ M | PLK-peptide | Purified LRRK2 | [9] |
| Note | The Km for LRRKtide is significantly higher than for optimized peptides like Nictide.[7] | | | |

Table 3: Example IC₅₀ Values of LRRK2 Inhibitors using LRRKtide/Related Assays

| Inhibitor | IC ₅₀ Value | Cell/Enzyme Type | Assay Format | Reference |
|------------|------------------------|-----------------------|------------------------|-----------|
| LRRK2-IN-1 | 1.5 - 8.9 nM | LRRK2-GFP (WT/G2019S) | Cellular TR-FRET | [10] |
| H-1152 | 10 - 50 nM | GST-LRRK2 (WT/G2019S) | Radiometric | [7] |
| Y-27632 | 1 - 5 μ M | GST-LRRK2 (WT/G2019S) | Radiometric | [7] |
| Sunitinib | 50 - 200 nM | GST-LRRK2 (WT/G2019S) | Radiometric | [7] |
| LDN-22684 | 6.4 μ M | Purified LRRK2 | Radiometric (LRRKtide) | [9] |

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